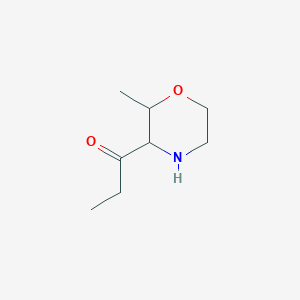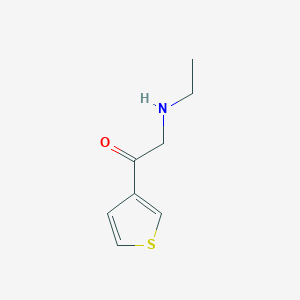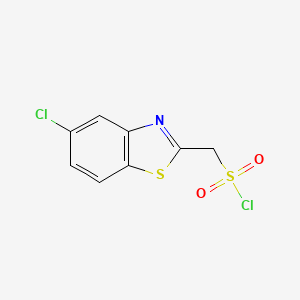
(5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO2S2 and a molecular weight of 282.17 g/mol . This compound is known for its versatility and reactivity, making it a valuable building block in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride typically involves the reaction of 5-chloro-1,3-benzothiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
Applications De Recherche Scientifique
(5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses to introduce the sulfonyl group into target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparaison Avec Des Composés Similaires
(5-Chloro-1,3-benzothiazol-2-yl)methanamine: This compound shares the benzothiazole core but has an amine group instead of the sulfonyl chloride group.
(5-Chloro-1,3-benzothiazol-2-yl)methanol: Similar structure with a hydroxyl group replacing the sulfonyl chloride group.
Uniqueness: The presence of the sulfonyl chloride group in (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride imparts unique reactivity compared to its analogs. This makes it particularly useful in introducing the sulfonyl group into various molecules, a feature not shared by its amine or hydroxyl analogs .
Propriétés
Formule moléculaire |
C8H5Cl2NO2S2 |
|---|---|
Poids moléculaire |
282.2 g/mol |
Nom IUPAC |
(5-chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2S2/c9-5-1-2-7-6(3-5)11-8(14-7)4-15(10,12)13/h1-3H,4H2 |
Clé InChI |
FTPXQUYOUCCEJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(S2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





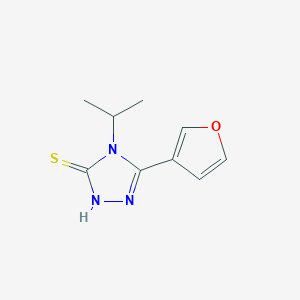

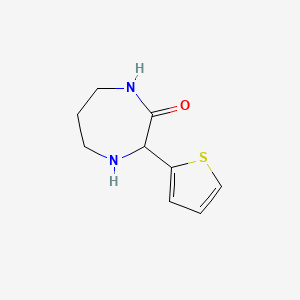
![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)

![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
